Synthetic Utility as a Key Intermediate for Potent and Selective LAL Inhibitors
The target compound is the essential precursor for synthesizing the selective LAL inhibitors Lalistat 1 and Lalistat 2. The carbamate derivatives, not the parent compound, exhibit the biological activity. Lalistat 1, synthesized from this scaffold, inhibits purified human LAL with an IC50 of 68 nM and shows no activity against human pancreatic lipase or bovine milk lipoprotein lipase at 10 µM . Lalistat 2, another derivative, shows an IC50 of 152 nM against LAL with similar selectivity . In contrast, a related carbamate derived from the 4-morpholino analog (JZP-430) exhibits an IC50 of 44 nM against ABHD6 with 230-fold selectivity over LAL [1], demonstrating that the piperidine group is crucial for the LAL-selective phenotype.
| Evidence Dimension | In vitro Enzyme Inhibition (Derivatives) |
|---|---|
| Target Compound Data | Derivative (Lalistat 1): IC50 = 68 nM (LAL); Derivative (Lalistat 2): IC50 = 152 nM (LAL) |
| Comparator Or Baseline | Morpholino analog derivative (JZP-430): IC50 = 44 nM (ABHD6), >230-fold selectivity over LAL; Unsubstituted analog derivative: Not a known inhibitor of LAL or ABHD6. |
| Quantified Difference | Derivatives of the target compound are selective for LAL, whereas the morpholino analog's derivative is a selective ABHD6 inhibitor. This represents a complete switch in primary target selectivity (LAL vs. ABHD6). |
| Conditions | Human LAL inhibition assay and ABHD6 inhibition in HEK293 cell lysates. |
Why This Matters
For researchers studying lysosomal acid lipase (LAL) in the context of Niemann-Pick type C disease or lipid metabolism, this compound is the validated scaffold for generating the selective chemical probes Lalistat 1 and 2, and no direct substitute exists for this specific purpose.
- [1] Patel, J. Z., et al. (2015). Optimization of 1,2,5-thiadiazole carbamates as potent and selective ABHD6 inhibitors. ChemMedChem, 10(2), 253–265. (Abstract from S-EPMC4471478). View Source
